N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide
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Overview
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is a synthetic organic compound that features a cinnamamide backbone with furan rings and a hydroxyethyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide typically involves multi-step organic reactions. A common approach might include:
Formation of the hydroxyethyl intermediate: This could involve the reaction of furan derivatives with ethylene oxide under basic conditions.
Coupling with cinnamamide: The hydroxyethyl intermediate can then be coupled with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cinnamamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and furan groups might play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)cinnamamide: Lacks the second furan ring.
N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide: Lacks the first furan ring.
N-(2-hydroxyethyl)cinnamamide: Lacks both furan rings.
Uniqueness
The presence of both furan rings and the hydroxyethyl group in N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide may confer unique chemical and biological properties, such as enhanced binding interactions or specific reactivity patterns.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIYKDSAFUXULA-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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